molecular formula C17H28N4O7S B1209231 Timolol CAS No. 26839-75-8

Timolol

Numéro de catalogue: B1209231
Numéro CAS: 26839-75-8
Poids moléculaire: 432.5 g/mol
Clé InChI: WLRMANUAADYWEA-NWASOUNVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Timolol is a non-selective beta-adrenergic antagonist, commonly used in the treatment of elevated intraocular pressure in conditions such as ocular hypertension and open-angle glaucoma. It is also used in tablet form to manage hypertension and prevent migraines. This compound was first approved by the United States Food and Drug Administration in 1978 and has since been widely used in both ophthalmic and systemic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Timolol can be synthesized through a multi-step process involving the reaction of 1-(tert-butylamino)-3-chloropropan-2-ol with 4-morpholin-4-yl-1,2,5-thiadiazol-3-ol. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide, and is followed by purification steps to isolate the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Timolol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various degradation products, which are typically analyzed using techniques such as liquid chromatography and mass spectrometry .

Applications De Recherche Scientifique

Timolol has a wide range of scientific research applications:

Mécanisme D'action

Timolol exerts its effects by blocking beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. This action reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. In systemic applications, this compound decreases heart rate and blood pressure by inhibiting sympathetic nervous system activity .

Comparaison Avec Des Composés Similaires

Uniqueness of Timolol: this compound’s non-selective nature allows it to be effective in a broader range of conditions compared to selective beta-adrenergic antagonists. Its dual application in both ophthalmic and systemic treatments makes it a versatile and valuable compound in medical practice .

Activité Biologique

Timolol is a non-selective beta-adrenergic antagonist widely used in clinical practice, particularly for the management of glaucoma, ocular hypertension, and certain vascular lesions such as infantile hemangiomas. Its biological activity extends beyond its primary therapeutic applications, showcasing antioxidant properties and effects on various cellular mechanisms. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound primarily functions by blocking beta-adrenergic receptors, which leads to a decrease in the synthesis of cyclic AMP (cAMP) in response to catecholamines. This action results in reduced heart rate and myocardial contractility, making it effective for cardiovascular conditions as well as ocular applications .

Pharmacokinetics

  • Absorption : this compound maleate is nearly completely absorbed after oral ingestion with a bioavailability of approximately 90%. Ocular application yields a bioavailability of 60% to 78% .
  • Distribution : The drug exhibits low plasma protein binding (<10%) and distributes widely in ocular tissues .
  • Metabolism : Primarily metabolized by the liver via cytochrome P450 enzymes, particularly CYP2D6 .
  • Elimination : The elimination half-life is about 4 hours, with excretion predominantly through the kidneys .

Antioxidant Properties

This compound has been shown to exert direct antioxidant effects on human endothelial cells. A study demonstrated that this compound protects these cells from oxidative stress without exhibiting cytotoxicity. Specifically, it inhibited lipid peroxidation and DNA oxidative damage induced by pro-oxidant stimuli .

Table 1: Effects of this compound on Oxidative Stress

ParameterControl (Untreated)This compound TreatmentPro-Oxidant TreatmentThis compound + Pro-Oxidant
Cell Viability (%)1001003795
Lipid Peroxidation (TBARS)BaselineBaseline3.0-fold increaseNo significant change
DNA Damage (8-oxo-dG levels)BaselineLowHighModerate

Ocular Hypertension and Glaucoma

This compound is commonly used as an ophthalmic solution to lower intraocular pressure (IOP). Its effectiveness has been established in numerous clinical trials, showing significant reductions in IOP when compared to placebo treatments .

Treatment of Infantile Hemangiomas

Recent studies have highlighted this compound's efficacy in treating periocular hemangiomas. In a cohort of seven children treated with topical this compound maleate, significant reductions in tumor size and color were observed within weeks of treatment .

Case Study: Infantile Hemangioma Treatment

  • Patient : 3-month-old girl with large capillary hemangioma.
  • Treatment : Topical this compound maleate (0.5% solution) applied twice daily.
  • Results :
    • Size reduction: 55% to 95%.
    • Color change from bright red to normal skin tone within three months.

Other Therapeutic Uses

This compound has also been studied for its effectiveness against pyogenic granulomas. A randomized controlled trial demonstrated that topical this compound significantly reduced the size and bleeding tendency of these lesions compared to placebo .

Safety Profile

This compound is generally well-tolerated; however, potential side effects include local irritation and systemic absorption leading to cardiovascular effects. Monitoring is advised during treatment, especially in patients with pre-existing heart conditions .

Propriétés

IUPAC Name

(Z)-but-2-enedioic acid;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRMANUAADYWEA-NWASOUNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33305-95-2, 26839-75-8 (Parent)
Record name 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-, (2Z)-2-butenedioate (2:1) (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33305-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Timolol maleate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026921175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3047504
Record name Timolol maleate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60469-65-0, 26921-17-5
Record name 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-, (2Z)-2-butenedioate (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60469-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Timolol maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26921-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Timolol maleate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026921175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bimatoprost mixture with timolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060469650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Timolol maleate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole monomaleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.723
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIMOLOL MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8Y54F701R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Timolol
Reactant of Route 2
Reactant of Route 2
Timolol
Reactant of Route 3
Reactant of Route 3
Timolol
Reactant of Route 4
Reactant of Route 4
Timolol
Reactant of Route 5
Reactant of Route 5
Timolol
Reactant of Route 6
Reactant of Route 6
Timolol
Customer
Q & A

Q1: What is the primary mechanism of action of Timolol?

A: this compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks the action of adrenaline and noradrenaline at both β1 and β2 receptors. [] When applied topically to the eye, this compound reduces the production of aqueous humor, the fluid that fills the front part of the eye. [] This leads to a decrease in intraocular pressure (IOP). []

Q2: How does the higher affinity of this compound for β2-adrenoceptors compared to β1-adrenoceptors in the human atrium impact its clinical use?

A: While the higher affinity for β2-adrenoceptors may be beneficial in mitigating β2-adrenoceptor hypersensitivity induced by cardiac β1-adrenoceptor blockade, it also explains why severe asthma can occur even after administration of very low intraocular doses. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound maleate, the most commonly used form, has the molecular formula C13H24N4O3S•C4H4O4 and a molecular weight of 432.5 g/mol.

Q4: How does the formulation of this compound affect its systemic absorption?

A: A study comparing 0.5% this compound aqueous solution eyedrops with 0.1% this compound hydrogel found a statistically significant difference in systemic absorption. [] The hydrogel formulation, with its lower this compound concentration and better bioavailability, resulted in reduced systemic absorption and side effects without compromising efficacy. []

Q5: Can this compound be incorporated into contact lenses for sustained drug delivery?

A: Research has explored the use of nanostructured lipid carriers (NLCs) to enhance this compound uptake and sustain its release from contact lenses for glaucoma management. [] This method has shown promising results in improving drug uptake, extending release duration, and potentially leading to better clinical outcomes. []

Q6: What is the effect of esterification on this compound's ocular and systemic absorption?

A: Studies with this compound prodrugs, O-butyryl this compound and O-pivaloyl this compound, suggest that esterification can enhance ocular absorption and prolong the duration of action compared to this compound itself. [] This implies that prodrugs may offer a way to increase selectivity and reduce systemic effects. []

Q7: What is the duration of ocular beta-antagonism by this compound compared to its prodrugs?

A: Topically applied O-butyryl this compound and O-pivaloyl this compound (0.25 μg) antagonized isoproterenol-induced ocular hypotension for 8 h, whereas this compound at the same dose was effective for 4 h. [] This suggests that prodrugs can extend the duration of action in the target organ. []

Q8: How do this compound concentrations in the treated eye compare to the contralateral eye after topical application?

A: Following topical application of 40 μl of 0.5% this compound, the mean concentration in the aqueous humor of the treated eye was 1.9 ± 0.8 μg/ml at 74 min, dropping to 105.5 ± 60.9 ng/ml after 18 h. [] In contrast, this compound was detected in only 42% of contralateral eyes, with significantly lower concentrations. [] This indicates substantial differences in drug exposure between the treated and untreated eyes. []

Q9: Does the presence of Cimetidine influence the pharmacological effects of this compound ophthalmic solution?

A: Co-administration of Cimetidine, a cytochrome P450 inhibitor, with this compound ophthalmic solution was found to increase the degree of beta-blockade, resulting in additional reductions in resting heart rate and potentially affecting exercise tolerance. [] This highlights the possibility of drug interactions influencing the systemic effects of topically applied this compound. []

Q10: What is the comparative efficacy of this compound and Betaxolol on visual function in glaucoma patients?

A: In a study comparing Betaxolol, this compound, and Pilocarpine in glaucoma patients, all three drugs effectively reduced IOP. [] While Pilocarpine and this compound demonstrated a more pronounced pressure reduction than Betaxolol, there were no significant differences in their effects on visual fields, contrast sensitivity, or motion detection. [] Notably, Betaxolol seemed to have a slightly better impact on blue-yellow sensitivity in specific visual field areas compared to this compound. []

Q11: Is there a difference in the efficacy and safety of this compound 0.25% compared to this compound 0.5% for treating simple chronic glaucoma?

A: A 12-month blind randomized trial comparing this compound 0.25% with this compound 0.5% for simple chronic glaucoma found that both effectively reduced IOP. [] Interestingly, this compound 0.25% showed a statistically significant greater IOP reduction at various follow-up intervals compared to the 0.5% concentration. [] This suggests that the lower concentration may be equally effective with potentially fewer side effects. []

Q12: Can this compound be formulated into nanoparticles for improved delivery?

A: Research has investigated the formulation of this compound maleate into nanoparticles using chitosan and sodium alginate polymers. [] The resulting nanoparticle gel demonstrated controlled release of the drug and could be a potential approach for targeted delivery in treating infantile hemangiomas. []

Q13: How does the additive intraocular pressure-lowering effect of Latanoprost compare to Dorzolamide when added to this compound in open-angle glaucoma patients?

A: A study in Greece comparing the additive IOP-lowering effects of Latanoprost and Dorzolamide when combined with this compound found that Latanoprost provided superior diurnal IOP reduction compared to Dorzolamide. [] This suggests that Latanoprost may be a more effective adjunctive therapy to this compound for managing IOP in open-angle glaucoma. []

Q14: Can fixed combinations of prostaglandin analogues with this compound affect the ocular surface?

A: A study evaluating ocular surface changes in patients treated with fixed combinations of prostaglandin analogues (Travoprost, Latanoprost, and Bimatoprost) with this compound found that while all combinations significantly reduced IOP, they also led to some degree of deterioration in the ocular surface after three months. [] Specifically, the Travoprost/Timolol combination showed increased expression of inflammatory markers. [] These findings highlight the importance of monitoring ocular surface health in patients using fixed-combination glaucoma medications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.